molecular formula C6H2Br4O B086105 2,3,4,6-Tetrabromophenol CAS No. 14400-94-3

2,3,4,6-Tetrabromophenol

Cat. No. B086105
CAS RN: 14400-94-3
M. Wt: 409.69 g/mol
InChI Key: CXPJZISGVIVNEL-UHFFFAOYSA-N
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Description

2,3,4,6-Tetrabromophenol (TBP) is an aromatic organic compound that has been studied extensively due to its unique properties and potential applications. TBP is a brominated phenol that is used in a variety of scientific and industrial processes. It is a white crystalline solid with a molecular weight of 367.91 g/mol. TBP is insoluble in water and has a boiling point of 439°C. It is an important intermediate in the synthesis of other compounds and has many potential applications in the fields of chemistry, pharmacology, and biochemistry.

Scientific Research Applications

  • Microwave-Assisted Extraction in Analytical Chemistry : A study by Pizarro, Pérez-del-Notario, and González-Sáiz (2007) optimized a microwave-assisted extraction method for the analysis of compounds including 2,3,4,6-tetrachlorophenol and 2,4,6-tribromophenol in cork stoppers. This method was comparable to traditional Soxhlet extraction and was successfully applied to real samples, highlighting its utility in analytical chemistry (Pizarro, Pérez-del-Notario, & González-Sáiz, 2007).

  • Formation of Brominated Pollutants in Environmental Pollution : Ortuño, Moltó, Conesa, and Font (2014) investigated the formation of brominated pollutants, including 2,4,6-bromophenols, during the pyrolysis and combustion of Tetrabromobisphenol A at different temperatures. Their results are crucial for assessing the environmental impact of thermal treatment of materials containing brominated flame retardants (Ortuño et al., 2014).

  • Effect on Reproduction in Aquatic Toxicology : Haldén et al. (2010) studied the effects of 2,4,6-tribromophenol on reproduction in adult zebrafish. Their research found that dietary exposure to this compound at concentrations found in marine organisms can interfere with reproduction, indicating its potential impact on aquatic life (Haldén et al., 2010).

  • Environmental Concentrations and Toxicology : Koch and Sures (2018) summarized studies on 2,4,6-Tribromophenol, covering its concentrations in the environment, toxicokinetics, and toxicodynamics. Their review highlights gaps in knowledge about this compound and its importance in future environmental and human health studies (Koch & Sures, 2018).

properties

IUPAC Name

2,3,4,6-tetrabromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPJZISGVIVNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60162597
Record name 2,3,4,6-Tetrabromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

Sublimes
Record name 2,3,4,6-TETRABROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in benzene, ethanol
Record name 2,3,4,6-TETRABROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Needles from alcohol

CAS RN

14400-94-3
Record name 2,3,4,6-Tetrabromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14400-94-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3,4,6-Tetrabromophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014400943
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,4,6-Tetrabromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60162597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,4,6-TETRABROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

113.5 °C
Record name 2,3,4,6-TETRABROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7654
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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